(R)-1-Methyl-3-pyrrolidinol

Descripción

The exact mass of the compound (3R)-1-methylpyrrolidin-3-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

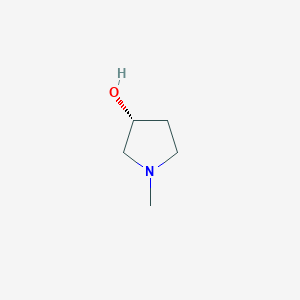

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3R)-1-methylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-6-3-2-5(7)4-6/h5,7H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVFPAIGVBQGET-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426239 | |

| Record name | (3R)-1-Methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104641-60-3 | |

| Record name | (3R)-1-Methyl-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104641-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-pyrrolidinol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104641603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R)-1-Methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-1-Methyl-3-pyrrolidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-3-PYRROLIDINOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HVW4EW50X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-1-Methyl-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Methyl-3-pyrrolidinol is a chiral organic compound that serves as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. Its structure, incorporating both a tertiary amine and a secondary alcohol within a pyrrolidine ring, imparts unique chemical properties that are crucial for its application in medicinal chemistry, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties of this compound, supported by available data and general experimental protocols.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are essential for its handling, characterization, and application in chemical synthesis.

Identification

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | (3R)-1-Methylpyrrolidin-3-ol, (R)-(-)-3-Hydroxy-N-methylpyrrolidinol | |

| CAS Number | 104641-60-3 | |

| Molecular Formula | C₅H₁₁NO | |

| Molecular Weight | 101.15 g/mol | |

| InChI Key | FLVFPAIGVBQGET-RXMQYKEDSA-N | |

| SMILES | CN1CC--INVALID-LINK--C1 |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Density | 0.921 g/mL at 25 °C | |

| Boiling Point | 50-52 °C at 1 mmHg | |

| Refractive Index | n20/D 1.464 | |

| Optical Rotation | [α]20/D -7° (c=1 in chloroform) | |

| Flash Point | 71 °C (159.8 °F) - closed cup | |

| pKa (protonated amine, estimated) | ~10.3 | [3] |

| Predicted pKa (hydroxyl group) | 14.95 ± 0.20 | [4][5] |

Solubility

| Solvent | Solubility | Reference |

| Water | Miscible | [1] |

| Ethanol | Miscible | [1] |

| Ether | Miscible | [1] |

| Chloroform | Slightly Soluble | [4][5] |

| Methanol | Slightly Soluble | [4][5] |

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Spectral data is available and can be used to confirm the proton environment in the molecule.[6]

-

IR (Infrared) Spectroscopy: IR spectra are available and can be used to identify functional groups, such as the O-H stretch of the alcohol and C-N stretch of the amine.[6]

-

Mass Spectrometry: Mass spectral data is available, which provides information about the molecular weight and fragmentation pattern of the molecule.[7]

Synthesis

This compound is a synthetic compound. One common method for its preparation involves the reaction of 1,4-dichloro-2-butanol with a 40% aqueous solution of methylamine. The reaction mixture is heated under pressure, followed by basification with sodium hydroxide. The resulting organic phase is then separated, dried, and purified by vacuum distillation to yield the final product.[8]

Applications in Drug Development

This compound is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry is often crucial for the biological activity and selectivity of the final drug molecule. It is utilized as a reactant in the asymmetric synthesis of:

-

Constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs, which act as DNA methyltransferase inhibitors.[9]

-

Diaryl acylaminopyrimidines, which are adenosine A2A antagonists.

-

Analogs of istaroxime, a potent inhibitor of Na+,K+-ATPase.

-

Pharmacologically active stereoisomers of N-substituted soft anticholinergics.

Safety and Handling

This compound is classified as a skin and eye irritant.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

Experimental Protocols

Detailed experimental protocols for the determination of all physical and chemical properties of a specific compound are extensive. Below are generalized workflows for key characterization experiments.

General Workflow for Physicochemical Characterization

References

- 1. guidechem.com [guidechem.com]

- 2. virtuouslifescience.com [virtuouslifescience.com]

- 3. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methyl-3-pyrrolidinol CAS#: 13220-33-2 [m.chemicalbook.com]

- 5. 104641-60-3 CAS MSDS ((R)-(-)-1-Methyl-3-pyrrolidinol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methyl-3-pyrrolidinol [webbook.nist.gov]

- 8. 1-Methyl-3-pyrrolidinol | 13220-33-2 [chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

Synthesis of (R)-1-Methyl-3-pyrrolidinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for producing (R)-1-Methyl-3-pyrrolidinol, a key chiral intermediate in the development of various pharmaceuticals. The document details experimental protocols for established methods, presents quantitative data in a comparative format, and includes visualizations of the synthetic routes to facilitate understanding and replication.

Introduction

This compound, also known as (R)-N-Methyl-3-hydroxypyrrolidine, is a valuable chiral building block in asymmetric synthesis. Its stereodefined structure is incorporated into a variety of biologically active molecules, making its efficient and enantiomerically pure synthesis a critical aspect of drug discovery and development. This guide explores two principal and commercially viable routes for its preparation: the synthesis from L-malic acid and the reductive amination of (R)-3-pyrrolidinol.

Synthetic Pathways

Two of the most common and effective methods for the synthesis of this compound are detailed below.

Synthesis from L-Malic Acid

This pathway utilizes the readily available and inexpensive chiral precursor, L-malic acid. The synthesis involves a two-step process: a ring-closure reaction to form the corresponding N-methyl-succinimide intermediate, followed by a reduction to yield the final product.

Caption: Synthesis of this compound from L-Malic Acid.

Reductive Amination of (R)-3-Pyrrolidinol

This method involves the direct N-methylation of the chiral precursor (R)-3-pyrrolidinol. This is typically achieved through reductive amination using formaldehyde as the methyl source and a suitable reducing agent.

Caption: Synthesis of this compound via Reductive Amination.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the described synthetic pathways, allowing for a clear comparison of their efficiency.

Table 1: Synthesis from L-Malic Acid

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1. Ring Closure | L-Malic Acid (60.0g) | 40% Methylamine (aq) (43.2g) | Xylene (420.0g) | Reflux | 14 | - | - |

| 2. Reduction | (R)-3-Hydroxy-1-methyl-pyrrolidine-2,5-dione (42.0g) | Sodium Borohydride (49.2g), Dimethyl Sulfate (164.1g), Trimethyl Borate (67.6g) | Tetrahydrofuran | 0-30 | 6 | 66.4 | >99 |

Data extracted from a patent describing a similar synthesis for the racemate, adapted here for the (R)-enantiomer starting from L-malic acid.[1]

Table 2: Reductive Amination of (R)-3-Pyrrolidinol

| Method | Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Purity (%) |

| Catalytic Hydrogenation | (3R)-Pyrrolidin-3-ol (60.2g) | 93% Paraformaldehyde (23.4g), H₂, Dipropylamine (7.0g) | 5% Platinum on Carbon | Methanol | 20 | 0.4-0.5 | 10.2 | 89 | 96.8 |

| Formic Acid Reduction | (R)-3-Hydroxypyrrolidine (2g) | Paraformaldehyde (0.49g), 90% Formic Acid (1.5g) | - | Tetrahydrofuran | Reflux | - | 5 | 92 | - |

Data for catalytic hydrogenation extracted from a patent.[2][3] Data for formic acid reduction from a chemical database.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from L-Malic Acid

This protocol is adapted from a procedure for the racemic compound, assuming the use of L-malic acid as the starting material to obtain the (R)-enantiomer.[1]

Step 1: Synthesis of (R)-3-Hydroxy-1-methyl-pyrrolidine-2,5-dione

-

To a 1L reaction flask, add 420.0 g of xylene.

-

With stirring, add 60.0 g of L-malic acid and then slowly add 43.2 g of a 40% aqueous solution of methylamine at 15 °C.

-

Stir the mixture at 15 °C for 30 minutes.

-

Heat the mixture to reflux and carry out a water diversion reaction for 14 hours.

-

After the reaction is complete, cool the mixture and concentrate under reduced pressure to obtain the crude intermediate, which can be purified by crystallization.

Step 2: Reduction to this compound

-

Under a nitrogen atmosphere, add 49.2 g of sodium borohydride and 336.0 g of anhydrous tetrahydrofuran to a 1L reaction flask and cool to 0 °C.

-

Slowly add 164.1 g of dimethyl sulfate, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to warm to 30 °C and stir for 3 hours.

-

Prepare a solution of 42.0 g of (R)-3-hydroxy-1-methyl-pyrrolidine-2,5-dione and 67.6 g of trimethyl borate in 84.0 g of tetrahydrofuran.

-

Add this solution dropwise to the reaction mixture at 30 °C and stir for 2 hours.

-

Monitor the reaction by a suitable chromatographic method. Once complete, cool the reaction in an ice bath and quench by the dropwise addition of 10 M hydrochloric acid.

-

Concentrate the mixture to remove tetrahydrofuran.

-

Extract the aqueous residue with ethyl acetate (3 x 168 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to dryness.

-

Purify the crude product by vacuum distillation to obtain colorless this compound.

Protocol 2: Reductive Amination of (R)-3-Pyrrolidinol with Catalytic Hydrogenation

This industrial-scale protocol is based on a patented procedure.[2][3]

-

In a suitable reactor, mix (3R)-pyrrolidin-3-ol (60.2 g), 93% paraformaldehyde (23.4 g, 1.05 equivalents), methanol (300.8 g), and 5% platinum on carbon (3.7 g, water-wet).

-

Pressurize the reactor with hydrogen to 0.4-0.5 MPa.

-

Stir the mixture at 20 °C for approximately 6.6 hours, monitoring the disappearance of the starting material by gas chromatography.

-

To the reaction mixture, add dipropylamine (7.0 g).

-

Continue the reaction under the same hydrogen pressure and temperature for an additional 3.6 hours.

-

Upon completion, filter off the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Add toluene to the concentrate and re-concentrate to remove residual water.

-

Purify the resulting oil by distillation to yield (3R)-1-methylpyrrolidin-3-ol. The reported yield is 89% with a purity of 96.8%.[3]

Protocol 3: Reductive Amination of (R)-3-Pyrrolidinol with Formic Acid

This laboratory-scale procedure provides an alternative to catalytic hydrogenation.[4]

-

In a 100 mL round-bottom flask, combine (R)-3-hydroxypyrrolidine (2 g), tetrahydrofuran (25 mL), paraformaldehyde (0.49 g), and 90% formic acid (1.5 g).

-

Stir the reaction mixture at reflux for 5 hours, or until all solids have dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 10 N sodium hydroxide solution to adjust the pH to approximately 10.

-

Separate the organic phase and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by distillation under reduced pressure to obtain the oily product, (R)-1-methyl-3-hydroxypyrrolidine. The reported yield is 92%.[4]

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways, with the choice of method often depending on the scale of production, cost of starting materials, and available equipment. The synthesis from L-malic acid offers a cost-effective route from a readily available chiral pool starting material. The reductive amination of (R)-3-pyrrolidinol provides a more direct conversion with high yields, with options for both catalytic hydrogenation suitable for industrial scale-up and a formic acid-based reduction for laboratory synthesis. The detailed protocols and comparative data provided in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

- 1. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]

- 2. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. (R)-(-)-1-Methyl-3-pyrrolidinol | 104641-60-3 [chemicalbook.com]

Spectroscopic Data of (R)-1-Methyl-3-pyrrolidinol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (R)-1-Methyl-3-pyrrolidinol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | (3R)-1-Methylpyrrolidin-3-ol |

| Synonyms | (R)-(-)-1-Methyl-3-pyrrolidinol, (R)-N-Methyl-3-pyrrolidinol |

| CAS Number | 104641-60-3 |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison. It is important to note that spectroscopic data for enantiomers, such as the (R) and (S) forms of 1-methyl-3-pyrrolidinol, are identical in achiral solvents and conditions. Therefore, data reported for the racemic mixture is also applicable to the (R)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Data

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 4.20-4.30 | m | 1H | CH-OH |

| 3.80 | br s | 1H | OH |

| 2.61-2.70 | m | 1H | CH₂-N |

| 2.50-2.60 | m | 1H | CH₂-N |

| 2.25-2.40 | m | 2H | CH₂ |

| 2.25 | s | 3H | N-CH₃ |

| 1.98-2.10 | m | 1H | CH₂ |

| 1.50-1.60 | m | 1H | CH₂ |

Solvent: CDCl₃, Frequency: 300 MHz

2.1.2. ¹³C NMR Data

The ¹³C NMR spectrum identifies the different carbon environments in the molecule. The following data is based on a prediction and serves as an estimation.

| Chemical Shift (δ) ppm | Carbon Assignment |

| 70.5 | C3 (CH-OH) |

| 64.9 | C5 (CH₂-N) |

| 55.4 | C2 (CH₂-N) |

| 42.1 | C6 (N-CH₃) |

| 35.8 | C4 (CH₂) |

Predicted data; Solvent: CDCl₃

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3500-3200 | Strong, Broad | O-H | Stretching (Alcohol)[1][2] |

| 2950-2850 | Medium to Strong | C-H | Stretching (Alkane)[3] |

| 1250-1020 | Medium | C-N | Stretching (Tertiary Amine) |

| 1320-1000 | Strong | C-O | Stretching (Secondary Alcohol)[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Possible Fragment |

| 101 | Moderate | [M]⁺ (Molecular Ion)[4][5] |

| 57 | High | [C₃H₇N]⁺ |

| 42 | High | [C₂H₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 300 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3-4 s

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

-

Spectrometer: 75 MHz NMR Spectrometer (corresponding to a 300 MHz ¹H frequency)

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1-2 s

-

Spectral Width: 0 to 100 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

-

This compound is a liquid and can be analyzed neat.

-

A single drop of the neat liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Spectrometer: FT-IR spectrometer equipped with a universal ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is collected prior to the sample analysis and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or ethyl acetate, at a concentration of approximately 100 µg/mL.

-

The solution is transferred to a 2 mL GC vial.

GC-MS Analysis:

-

Gas Chromatograph:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical connections between the different spectroscopic techniques in chemical structure elucidation.

References

(R)-1-Methyl-3-pyrrolidinol: A Technical Guide on its Synthetic Utility and Pharmacological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Methyl-3-pyrrolidinol is a chiral pyrrolidine derivative recognized primarily for its role as a versatile synthetic intermediate in the development of a diverse range of pharmacologically active compounds. While direct studies on the specific mechanism of action of this compound are not extensively available in current scientific literature, its structural motif is a key component in molecules targeting various physiological pathways. This technical guide provides a comprehensive overview of the known applications of this compound in the synthesis of potent and selective therapeutic agents, and discusses the established mechanisms of action of these final compounds. The physicochemical properties of this compound are summarized, and detailed synthetic protocols for its utilization are provided. Furthermore, this document explores the broader role of the pyrrolidine scaffold in medicinal chemistry to offer a predictive context for the potential, albeit unconfirmed, biological interactions of this compound itself.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive structural element for the design of ligands for a wide array of biological targets. This compound, with its defined stereochemistry and functional groups, serves as a valuable chiral building block for introducing the pyrrolidine moiety into more complex molecules. This guide will delve into the known synthetic routes employing this compound and the pharmacological profiles of the resulting compounds.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | |

| Molecular Weight | 101.15 g/mol | |

| CAS Number | 104641-60-3 | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 50-52 °C at 1 mmHg | |

| Density | 0.921 g/mL at 25 °C | |

| Optical Activity | [α]20/D -7°, c = 1% in chloroform | |

| SMILES | CN1CC--INVALID-LINK--C1 | |

| InChIKey | FLVFPAIGVBQGET-RXMQYKEDSA-N |

Synthetic Applications and Mechanism of Action of Derived Compounds

This compound is a key starting material for the synthesis of several classes of therapeutic agents. The following sections detail these applications and the mechanisms of action of the final products.

DNA Methyltransferase (DNMT) Inhibitors

This compound is utilized in the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs, which are designed to be potent inhibitors of DNA methyltransferases (DNMTs).[2][3]

-

Mechanism of Action: DNMTs are enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to DNA. This epigenetic modification plays a crucial role in gene silencing. In cancer, aberrant hypermethylation of tumor suppressor genes is a common event. DNMT inhibitors, by preventing this methylation, can lead to the re-expression of these silenced genes, thereby inhibiting tumor growth. The SAH analogs synthesized using this compound act as competitive inhibitors, binding to the active site of DNMTs and preventing the binding of the natural substrate, SAM.

Adenosine A2A Receptor Antagonists

This chiral pyrrolidinol is also a reactant in the preparation of diaryl acylaminopyrimidines, which act as antagonists of the adenosine A2A receptor.

-

Mechanism of Action: The adenosine A2A receptor is a G-protein coupled receptor that is highly expressed in the basal ganglia and is involved in the control of motor function. Antagonism of the A2A receptor has shown therapeutic potential in Parkinson's disease by potentiating dopaminergic neurotransmission. The compounds synthesized from this compound are designed to bind to the A2A receptor and block the binding of endogenous adenosine, thereby modulating downstream signaling pathways.

Na+/K+-ATPase Inhibitors

This compound is used in the synthesis of analogs of istaroxime, a potent inhibitor of the Na+/K+-ATPase enzyme.

-

Mechanism of Action: The Na+/K+-ATPase, or sodium-potassium pump, is a transmembrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump in cardiac myocytes leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the sodium-calcium exchanger. The elevated intracellular calcium enhances cardiac contractility, making Na+/K+-ATPase inhibitors useful in the treatment of heart failure.

Soft Anticholinergics

The synthesis of pharmacologically active stereoisomers of N-substituted soft anticholinergics represents another significant application of this compound.

-

Mechanism of Action: Anticholinergic agents work by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors. This can have various therapeutic effects, including reducing muscle spasms, decreasing glandular secretions, and dilating the pupils. "Soft" anticholinergics are designed to have a localized effect and to be rapidly metabolized into inactive forms, thereby minimizing systemic side effects. The stereochemistry introduced by this compound is often crucial for the selective and potent activity of these drugs.

Experimental Protocols: Synthesis

While protocols for the direct biological investigation of this compound are unavailable, the following provides a general synthetic protocol for its use as a building block, based on common organic chemistry practices.

General Procedure for N-Alkylation using this compound:

-

Reaction Setup: To a solution of the substrate containing a suitable leaving group (e.g., a halide or a sulfonate ester) in an appropriate aprotic solvent (e.g., acetonitrile, DMF, or THF), add this compound (1.0-1.5 equivalents).

-

Base: Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) to scavenge the acid formed during the reaction.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.

The Pyrrolidine Scaffold: A Broader Pharmacological Context

The pyrrolidine ring, the core of this compound, is a key pharmacophore in many biologically active molecules. Its presence often confers favorable properties such as increased solubility, metabolic stability, and the ability to form hydrogen bonds. The nitrogen atom can be protonated at physiological pH, allowing for ionic interactions with target proteins.

Conclusion and Future Directions

This compound is a valuable chiral building block in medicinal chemistry, enabling the synthesis of a wide range of therapeutic agents with diverse mechanisms of action. While its own pharmacological profile remains to be elucidated, its structural contributions to the final active compounds are well-established. Future research could focus on screening this compound against a broad panel of receptors and enzymes to directly assess its biological activity. Such studies would provide a more complete understanding of this molecule and could reveal novel therapeutic applications. For now, its primary and significant role remains that of a key intermediate in the journey of drug discovery and development.

References

An In-depth Technical Guide to (R)-1-Methyl-3-pyrrolidinol (CAS: 104641-60-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Methyl-3-pyrrolidinol, with the CAS number 104641-60-3, is a valuable chiral building block in the synthesis of a variety of pharmacologically active molecules. Its stereospecific nature makes it a crucial intermediate in the development of enantiomerically pure compounds, particularly in the fields of neuropharmacology and anti-inflammatory research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical methods for purity assessment, and its significant applications in the synthesis of therapeutic agent analogs, including DNA methyltransferase (DNMT) inhibitors, adenosine A2A antagonists, and Na+,K+-ATPase inhibitors. This document also outlines the key signaling pathways associated with these targets and provides detailed experimental workflows for its synthesis and application.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid. Its key physicochemical properties are summarized in the table below for easy reference.[1][2][3]

| Property | Value | Reference |

| CAS Number | 104641-60-3 | [1][3] |

| Molecular Formula | C₅H₁₁NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [1][2][3] |

| Appearance | Clear yellow liquid | [1] |

| Boiling Point | 50-52 °C at 1 mmHg | [1][3][4] |

| Density | 0.921 g/mL at 25 °C | [1][3][4] |

| Refractive Index (n20/D) | 1.4640 | [1][3][4] |

| Optical Rotation ([α]20/D) | -7° (c=1 in Chloroform) | [1][3] |

| Flash Point | 70 °C (158 °F) | [3] |

| Purity | ≥ 98% (GC) | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 300 MHz): δ 1.50-1.60 (m, 1H), 1.98-2.10 (m, 1H), 2.25 (s, 3H), 2.25-2.40 (m, 2H), 2.50-2.60 (m, 1H), 2.61-2.70 (m, 1H), 3.80 (brs, 1H), 4.20-4.30 (m, 1H).[4]

-

¹³C NMR: Spectral data is available and can be accessed through various chemical databases.[5]

Mass Spectrometry (MS)

-

GC-MS: The mass spectrum of 1-Methyl-3-pyrrolidinol shows a top peak at m/z 57 and second and third highest peaks at m/z 42 and 101, respectively.[2]

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported, primarily in patent literature. Below are detailed protocols based on these reports.

Method 1: Reductive Amination of (R)-3-Hydroxypyrrolidine

This method involves the reaction of (R)-3-hydroxypyrrolidine with formaldehyde in the presence of a reducing agent.

-

Materials:

-

(R)-3-hydroxypyrrolidine (1.0 eq)

-

Paraformaldehyde (0.57 eq)

-

90% Formic acid (1.7 eq)

-

Tetrahydrofuran (THF)

-

10 N Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a 100 mL round-bottom flask, combine 2 g of (R)-3-hydroxypyrrolidine, 25 mL of THF, 0.49 g of paraformaldehyde, and 1.5 g of 90% formic acid.[4]

-

Stir the reaction mixture under reflux for 5 hours, or until all solids have dissolved.[4]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 10 mL of 10 N sodium hydroxide solution to adjust the pH to approximately 10.[4]

-

Separate the organic phase and dry it over anhydrous magnesium sulfate.[4]

-

Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield the oily product, (R)-1-methyl-3-hydroxypyrrolidine.[4]

-

Expected yield: approximately 92%.[4]

-

Method 2: From 1,4-Dichloro-2-butanol and Methylamine

This industrial-scale synthesis involves the reaction of 1,4-dichloro-2-butanol with methylamine followed by cyclization.

-

Materials:

-

1,4-dichloro-2-butanol (1.0 eq)

-

40 wt% aqueous solution of monomethylamine

-

Sodium hydroxide

-

Ethanol

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a 500 mL four-necked flask, cool 250 g of a 40 wt% aqueous solution of monomethylamine to 10 °C in an ice-water bath.[6]

-

While stirring, add 102 g of 1,4-dichloro-2-butanol dropwise, maintaining the temperature at 15 °C.[6]

-

Transfer the mixture to a 500 mL autoclave, seal, and evacuate to a pressure of 1.0 ± 0.1 MPa.[6]

-

Heat the mixture to 120 ± 2 °C and stir for approximately 10 hours, monitoring the disappearance of the starting material by GC.[6]

-

After the reaction is complete, cool to room temperature and discharge the material.

-

Add 110 g of sodium hydroxide batch-wise, controlling the temperature below 50 °C, which will release a large amount of methylamine gas and precipitate a white solid. Stir for 1 hour.[6]

-

Filter the mixture and separate the layers of the filtrate.

-

To the upper organic phase, add 100 mL of ethanol and 18 g of anhydrous magnesium sulfate and stir for 2-3 hours.[6]

-

Filter and concentrate the filtrate in vacuo to obtain a yellow transparent oily liquid.

-

Purify the crude product by vacuum distillation to obtain colorless and transparent 1-Methyl-3-pyrrolidinol.[6]

-

Expected yield: 64.8%, Purity: 99.3% (HPLC).[6]

-

Purity Analysis by Gas Chromatography (GC)

A robust method for analyzing the purity of N-methyl pyrrolidone (a related compound) can be adapted for this compound.[7]

-

Instrumentation:

-

Method Parameters (starting point, may require optimization):

-

Inlet: Split/splitless, 250 °C

-

Column: Agilent J&W DB-23 (30 m x 0.25 mm, 0.25 µm)

-

Oven Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp to 270 °C at 20 °C/min.

-

Detector: FID, 250 °C

-

Carrier Gas: Helium

-

-

Procedure:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).

-

Inject a known volume of the sample into the GC.

-

Record the chromatogram and integrate the peak areas.

-

Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.

-

Applications in Drug Development

This compound is a key reactant for the asymmetric synthesis of several classes of therapeutic agent analogs.[3]

DNA Methyltransferase (DNMT) Inhibitors

This compound is used in the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs, which are potent inhibitors of DNA methyltransferases.[3][4] These inhibitors are investigated for their potential in cancer therapy.

Signaling Pathway

Caption: Workflow from synthesis to cellular action of DNMT inhibitors.

Adenosine A2A Antagonists

This chiral intermediate is also used in the preparation of diaryl acylaminopyrimidines, which act as adenosine A2A antagonists. These compounds are being explored for the treatment of Parkinson's disease and in cancer immunotherapy.

Signaling Pathway

Caption: Synthesis and mechanism of Adenosine A2A antagonists.

Na+,K+-ATPase Inhibitors

This compound serves as a reactant in the synthesis of analogs of istaroxime, a potent inhibitor of Na+,K+-ATPase, which has applications in the treatment of heart failure.[8]

Signaling Pathway

Caption: Synthesis and cellular action of Na+,K+-ATPase inhibitors.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and serious eye irritation, as well as respiratory irritation.[3][9]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10]

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.[9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][9][10]

-

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[9][10] Keep away from sources of ignition.[10]

Conclusion

This compound is a synthetically versatile and valuable chiral intermediate for the development of novel therapeutics. Its utility in the stereoselective synthesis of complex molecules underscores its importance in medicinal chemistry and drug discovery. This guide provides essential technical information to support researchers in the safe and effective use of this compound in their experimental workflows. Further research into its applications is likely to uncover new pathways for the development of innovative and effective treatments for a range of diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-(-)-1-Methyl-3-pyrrolidinol 97 104641-60-3 [sigmaaldrich.com]

- 4. (R)-(-)-1-Methyl-3-pyrrolidinol | 104641-60-3 [chemicalbook.com]

- 5. 1-Methyl-3-pyrrolidinol(13220-33-2) 13C NMR spectrum [chemicalbook.com]

- 6. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]

- 7. agilent.com [agilent.com]

- 8. Novel analogues of Istaroxime, a potent inhibitor of Na(+),K(+)-ATPase: Synthesis, structure-activity relationship and 3D-quantitative structure-activity relationship of derivatives at position 6 on the androstane scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

physical properties of (R)-N-Methyl-3-pyrrolidinol

An In-Depth Technical Guide to the Physical Properties of (R)-N-Methyl-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Methyl-3-pyrrolidinol, also known as (3R)-1-Methylpyrrolidin-3-ol, is a chiral building block of significant interest in medicinal chemistry and drug development.[1] Its specific stereochemistry makes it a valuable intermediate in the asymmetric synthesis of complex pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.[1][2] This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a logical workflow for property characterization.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of (R)-N-Methyl-3-pyrrolidinol are summarized below. These properties are crucial for its handling, application in synthesis, and purification.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [1][2][3] |

| Appearance | Clear yellow to colorless liquid | [1][3] |

| Boiling Point | 50-52 °C at 1 mmHg (6.67 Pa) | [1][2][4] |

| Density | 0.921 g/mL at 25 °C | [1][2][4] |

| Refractive Index (n20/D) | 1.460 - 1.464 | [1][2][4] |

| Optical Rotation ([α]20/D) | -7° (c = 1 in Chloroform) | [1][2] |

| Purity | ≥ 97-98% (GC) | [1][2] |

| CAS Number | 104641-60-3 | [1][2] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for compound verification and use in further applications. The following sections detail standard laboratory protocols for measuring the key physical properties of liquid compounds like (R)-N-Methyl-3-pyrrolidinol.

Determination of Density

The density of a liquid can be determined by accurately measuring the mass of a known volume.[5]

Objective: To measure the mass per unit volume of (R)-N-Methyl-3-pyrrolidinol.

Apparatus:

-

Analytical balance (accurate to ±0.001 g)

-

Graduated cylinder (e.g., 10 mL or 25 mL) or a more accurate volumetric flask/pycnometer

-

Thermometer

Procedure:

-

Ensure the graduated cylinder is clean and completely dry.

-

Place the empty, dry graduated cylinder on the analytical balance and tare the mass to zero. If taring is not possible, record the mass of the empty cylinder (m₁).[5]

-

Carefully pour a specific volume of (R)-N-Methyl-3-pyrrolidinol into the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[5][6]

-

Place the graduated cylinder containing the liquid back on the balance and record the new mass (m₂).[5]

-

The mass of the liquid (m) is calculated as m = m₂ - m₁.

-

Calculate the density (ρ) using the formula: ρ = mass / volume .[5]

-

Record the ambient temperature, as density is temperature-dependent.

-

For improved accuracy, repeat the measurement multiple times and calculate the average value.[5][6]

Determination of Boiling Point (Micro Method)

For small sample quantities, the micro-boiling point or Thiele tube method is highly effective.[7][8] This method observes the temperature at which the liquid's vapor pressure equals the atmospheric pressure.

Objective: To determine the temperature at which (R)-N-Methyl-3-pyrrolidinol boils at a given pressure.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., MelTemp)[9]

-

Thermometer

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil (for Thiele tube)

Procedure:

-

Add a small amount (approx. 0.5 mL) of (R)-N-Methyl-3-pyrrolidinol to the small test tube.[7][8]

-

Place the capillary tube into the test tube with its open end down.

-

Attach the test tube assembly to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[8]

-

Insert the entire assembly into the Thiele tube containing mineral oil, making sure the oil level is above the sample but below the top of the test tube.[8]

-

Gently heat the side arm of the Thiele tube.[7] As the temperature rises, air trapped in the capillary tube will bubble out.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[7][8]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn up into the capillary tube.[7][8] Record this temperature.

Note: Since the literature boiling point is given under vacuum (1 mmHg), this atmospheric pressure measurement will be significantly higher. For vacuum distillation, the procedure is adapted within a sealed apparatus connected to a vacuum pump and a manometer.

Determination of Refractive Index

The refractive index is a fundamental optical property that measures how light propagates through a substance.[10] It is commonly measured using a refractometer.

Objective: To measure the refractive index of (R)-N-Methyl-3-pyrrolidinol.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (to maintain 20°C)

-

Dropper or pipette

-

Lint-free tissues

-

Calibration standard (e.g., distilled water)

Procedure:

-

Turn on the refractometer and the constant temperature water bath set to 20.0°C. Allow the instrument's prisms to equilibrate to the set temperature.

-

Calibrate the instrument. Open the prism assembly and clean the surfaces of both the upper and lower prisms with a suitable solvent (e.g., ethanol or acetone) and a lint-free tissue.

-

Place a drop of distilled water on the lower prism. Close the prism assembly securely.

-

Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark fields comes into view.

-

Sharpen the boundary line by adjusting the dispersion compensator.

-

Center the sharp boundary line precisely on the crosshairs of the reticle.

-

Read the refractive index from the scale. For water at 20°C, it should be 1.3330. Adjust the instrument if necessary.

-

Clean and dry the prisms thoroughly.

-

Place a few drops of (R)-N-Methyl-3-pyrrolidinol onto the lower prism and close the assembly.

-

Repeat steps 4-7 to measure and record the refractive index of the sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete physical characterization of a liquid sample such as (R)-N-Methyl-3-pyrrolidinol.

Caption: Experimental workflow for physical property characterization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-(-)-1-甲基-3-吡咯烷醇 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(-)-1-Methyl-3-pyrrolidinol | 104641-60-3 [chemicalbook.com]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. phillysim.org [phillysim.org]

- 10. louis.uah.edu [louis.uah.edu]

An In-depth Technical Guide to the Structure and Bonding of (3R)-1-Methylpyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-1-Methylpyrrolidin-3-ol is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. Its pyrrolidine scaffold is a key structural motif in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the structure, bonding, and physicochemical properties of (3R)-1-Methylpyrrolidin-3-ol. It includes a summary of its spectroscopic characteristics, detailed experimental protocols for its analysis, and its application in the synthesis of targeted therapeutics, particularly as a precursor to S-adenosyl-L-homocysteine (SAH) analogs that act as DNA methyltransferase (DNMT) inhibitors.

Molecular Structure and Bonding

(3R)-1-Methylpyrrolidin-3-ol, with the chemical formula C₅H₁₁NO, is a saturated heterocyclic compound featuring a five-membered pyrrolidine ring.[1][2] The ring contains a tertiary amine with a methyl group attached to the nitrogen atom and a hydroxyl group at the chiral center on the third carbon atom, in the (R)-configuration.[3]

The pyrrolidine ring adopts a non-planar, puckered conformation to minimize steric strain. The bonding within the molecule consists of covalent single bonds between carbon, nitrogen, oxygen, and hydrogen atoms. The presence of the electronegative nitrogen and oxygen atoms introduces polarity and the capacity for hydrogen bonding, which significantly influences its physical and chemical properties.

Table 1: Physicochemical Properties of (3R)-1-Methylpyrrolidin-3-ol

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [1][2] |

| CAS Number | 104641-60-3 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 50-52 °C at 1 mmHg | [1] |

| Density | 0.921 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.4640 | [1] |

| Optical Activity ([α]20/D) | -7° (c=1% in chloroform) | [1] |

| SMILES | CN1CC--INVALID-LINK--C1 | [3] |

| InChI | InChI=1S/C5H11NO/c1-6-3-2-5(7)4-6/h5,7H,2-4H2,1H3/t5-/m1/s1 | [3] |

Spectroscopic Characterization

The structure of (3R)-1-Methylpyrrolidin-3-ol is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data for (3R)-1-Methylpyrrolidin-3-ol in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| 4.20-4.30 | m | 1H | CH-OH | [4] |

| 3.80 | br s | 1H | OH | [4] |

| 2.61-2.70 | m | 1H | CH₂-N | [4] |

| 2.50-2.60 | m | 1H | CH₂-N | [4] |

| 2.25-2.40 | m | 2H | CH₂ | [4] |

| 2.25 | s | 3H | N-CH₃ | [4] |

| 1.98-2.10 | m | 1H | CH₂ | [4] |

| 1.50-1.60 | m | 1H | CH₂ | [4] |

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of (3R)-1-Methylpyrrolidin-3-ol is expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the alkyl groups, and C-N stretch of the amine.

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For 1-Methyl-3-pyrrolidinol, the NIST Mass Spectrometry Data Center reports a top peak at m/z 57 and a second highest peak at m/z 42, with the molecular ion peak at m/z 101.[2]

Experimental Protocols

3.1. Synthesis of (3R)-1-Methylpyrrolidin-3-ol

A common method for the synthesis of (3R)-1-Methylpyrrolidin-3-ol involves the reductive amination of (R)-3-hydroxypyrrolidine.[4]

-

Reactants: (R)-3-hydroxypyrrolidine, paraformaldehyde, and formic acid.[4]

-

Solvent: Tetrahydrofuran (THF).[4]

-

Procedure:

-

To a solution of (R)-3-hydroxypyrrolidine in THF, add paraformaldehyde and formic acid.[4]

-

Reflux the reaction mixture for several hours until the starting material is consumed.[4]

-

Cool the reaction mixture and adjust the pH to approximately 10 with a sodium hydroxide solution.[4]

-

Separate the organic phase, dry it over anhydrous magnesium sulfate, and filter.[4]

-

Remove the solvent under reduced pressure to obtain the crude product.[4]

-

Purify the product by distillation under reduced pressure.[4]

-

3.2. Spectroscopic Analysis Protocols

-

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: Use a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

-

-

FTIR Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.

-

Instrumentation: Record the spectrum on an FTIR spectrometer.

-

Parameters: Typically, spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or methanol). For chiral analysis, derivatization with a chiral reagent may be necessary.

-

Instrumentation: Use a GC system coupled to a mass spectrometer. A chiral column (e.g., a cyclodextrin-based column) is required for enantiomeric separation.

-

GC Parameters: The temperature program for the oven should be optimized to achieve good separation. A typical program might start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 200-250 °C).

-

MS Parameters: The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300.

-

Application in Drug Development: Synthesis of DNMT Inhibitors

(3R)-1-Methylpyrrolidin-3-ol is a valuable building block for the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs.[5] These analogs are designed to be potent inhibitors of DNA methyltransferases (DNMTs).[5][6] DNMTs are enzymes that catalyze the transfer of a methyl group to DNA, an epigenetic modification that can lead to gene silencing.[7] Aberrant DNA methylation is a hallmark of many cancers, making DNMTs an attractive target for cancer therapy.[6][7]

The following diagram illustrates the general workflow for the synthesis and evaluation of a novel DNMT inhibitor using (3R)-1-Methylpyrrolidin-3-ol as a starting material.

Figure 1: A generalized workflow for the development of a DNA methyltransferase inhibitor, starting from (3R)-1-Methylpyrrolidin-3-ol.

The following diagram illustrates the mechanism of DNA methylation and its inhibition by SAH analogs.

Figure 2: The role of SAH analogs in the inhibition of DNA methylation.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CCCBDB Experimental bond lengths [cccbdb.nist.gov]

- 4. Activation and inhibition of DNA methyltransferases by S-adenosyl-L-homocysteine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-adenosylhomocysteine analogues as inhibitors of specific tRNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SAR around (l)-S-adenosyl-l-homocysteine, an inhibitor of human DNA methyltransferase (DNMT) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Chiral Pyrrolidinols

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of modern medicinal chemistry and asymmetric catalysis. Its rigid, puckered conformation and the stereogenic centers that can be readily installed have made chiral pyrrolidinols and their derivatives indispensable tools in the synthesis of complex molecules and the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery and historical development of these vital chiral building blocks, offering a comprehensive resource for researchers in the field.

A Serendipitous Discovery and the Dawn of Organocatalysis

The story of chiral pyrrolidinols in asymmetric synthesis begins not with the pyrrolidinol itself, but with its parent amino acid, proline. In 1971, a seminal discovery was independently made by research groups at Hoffmann-La Roche (Zoltan Hajos and David Parrish) and Schering AG (Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert).[1][2][3] They found that the naturally occurring amino acid L-proline could catalyze an intramolecular aldol reaction to produce a chiral bicyclic ketone with high enantiomeric excess. This reaction, now famously known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, was a landmark achievement, demonstrating that a small organic molecule could effect a highly stereoselective transformation, a process now termed organocatalysis.[1][2]

Despite its elegance, the significance of the HPESW reaction remained largely underappreciated for nearly three decades. The field of asymmetric synthesis was dominated by metal-based catalysts and chiral auxiliaries. It wasn't until the year 2000 that the work of Benjamin List, Carlos F. Barbas III, and David W.C. MacMillan sparked a renaissance in organocatalysis, bringing proline and its derivatives to the forefront of synthetic chemistry.

The Rise of Prolinols: The Jørgensen-Hayashi Catalysts

The catalytic cycle of diarylprolinol silyl ethers typically involves the formation of an enamine or an iminium ion intermediate with the substrate, effectively directing the stereochemical outcome of the reaction. These catalysts have been successfully applied to a plethora of reactions, including Michael additions, aldol reactions, and Diels-Alder reactions, consistently affording products with high enantioselectivity.[5][6]

Chiral Pyrrolidinols as Building Blocks in Drug Discovery

The inherent chirality and functional group handles of pyrrolidinols make them exceptionally valuable starting materials and intermediates in the synthesis of pharmaceuticals. The pyrrolidine scaffold is a common motif in a vast number of FDA-approved drugs.[7] The stereochemistry of the pyrrolidine ring is often critical for the drug's efficacy and safety profile.

Several notable drugs contain a chiral pyrrolidine core, and their synthesis relies on the stereocontrolled construction of this heterocyclic system.

Vildagliptin: A DPP-4 Inhibitor

Vildagliptin is an oral anti-hyperglycemic agent used for the treatment of type 2 diabetes. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. The synthesis of Vildagliptin often starts from a chiral pyrrolidine derivative, highlighting the importance of this scaffold in accessing this class of drugs.[7]

Alpelisib: A PI3K Inhibitor

Alpelisib is a kinase inhibitor used in the treatment of certain types of breast cancer. It specifically targets the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). The synthesis of Alpelisib involves the coupling of a pyridine derivative with L-prolinamide, demonstrating the direct use of a proline-derived building block.[7]

Key Synthetic Methodologies and Quantitative Data

The synthesis of chiral pyrrolidinols has evolved significantly, with numerous methods developed to achieve high levels of stereocontrol. Below are tables summarizing quantitative data for some of the key historical and modern synthetic methods.

| Reaction/Method | Starting Materials | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Hajos-Parrish-Eder-Sauer-Wiechert Reaction | 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-Proline (3 mol%) | DMF | ~70 (ketol) | 93 | [1] |

| Jørgensen-Hayashi Michael Addition | Propanal, trans-β-nitrostyrene | (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (20 mol%) | Toluene | 95 | 93 | [6] |

| Copper-Catalyzed 1,3-Dipolar Cycloaddition | α-Substituted iminoester, β-fluoromethyl β,β-disubstituted enone | Cu(I) / P,N-ligand | - | >99 | >99 | [8] |

| Enantioselective Hofmann-Löffler-Freytag Reaction | Oxime | Chiral Cu catalyst | - | up to 60 | 93 | [9] |

| Asymmetric Hydrogenation of γ-ketoamides | γ-ketoamide | Ir-N-P complex | CH2Cl2 | 99 | 90 | [10] |

Experimental Protocols for Key Experiments

The Hajos-Parrish Intramolecular Aldol Reaction

This protocol is based on the original publication by Hajos and Parrish.

Reaction: 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione → (3aS,7aS)-3a,4,7,7a-tetrahydro-3a-hydroxy-7a-methyl-1,5(6H)-indanedione

Materials:

-

2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione

-

(S)-(-)-Proline

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

A solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (10.0 g, 51.0 mmol) in anhydrous DMF (25 mL) is prepared in a flask equipped with a magnetic stirrer.

-

(S)-(-)-Proline (176 mg, 1.53 mmol, 3 mol%) is added to the solution.

-

The reaction mixture is stirred at room temperature for 20 hours.

-

The solvent is removed under reduced pressure (high vacuum) to yield a crystalline residue.

-

The residue is triturated with ether (50 mL), and the resulting crystalline product is collected by filtration, washed with ether, and dried.

-

The product is the chiral ketol, obtained in approximately 70% yield with an enantiomeric excess of 93%.

Synthesis of a Jørgensen-Hayashi Catalyst: (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine

This protocol is a representative synthesis of a widely used diarylprolinol silyl ether catalyst.

Reaction: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol + Chlorotrimethylsilane → (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine

Materials:

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (2.53 g, 10.0 mmol) in anhydrous DCM (50 mL) at 0 °C is added triethylamine (2.1 mL, 15.0 mmol).

-

Chlorotrimethylsilane (1.5 mL, 12.0 mmol) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL).

-

The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product as a white solid.

Signaling Pathways and Experimental Workflows

Vildagliptin and the DPP-4 Signaling Pathway

Vildagliptin exerts its therapeutic effect by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1 and GIP, which in turn leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells. This dual action results in improved glycemic control in patients with type 2 diabetes.[11][12][13][14]

Caption: Vildagliptin inhibits DPP-4, increasing active GLP-1 and GIP levels.

Alpelisib and the PI3K Signaling Pathway

Alpelisib is a specific inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, mutations in the PIK3CA gene lead to the constitutive activation of p110α, driving tumor growth. Alpelisib selectively binds to and inhibits the mutated p110α, thereby blocking the downstream signaling cascade and inhibiting cancer cell proliferation.[15][16][17][18][19]

Caption: Alpelisib inhibits mutated PI3Kα, blocking downstream signaling.

Experimental Workflow: General Synthesis of a Chiral Pyrrolidinol from Proline

This workflow illustrates a common synthetic route to chiral 2-pyrrolidinemethanols, which are versatile intermediates.

Caption: A general workflow for synthesizing chiral pyrrolidinols from L-proline.

Conclusion

The discovery and development of chiral pyrrolidinols represent a fascinating journey from a serendipitous finding to a cornerstone of modern organic synthesis and drug discovery. The initial work on proline catalysis laid the foundation for the field of organocatalysis, and the subsequent development of highly efficient prolinol-based catalysts has provided chemists with powerful tools for the construction of complex chiral molecules. The prevalence of the pyrrolidine scaffold in pharmaceuticals underscores the enduring importance of this privileged heterocyclic system. As synthetic methodologies continue to advance, the role of chiral pyrrolidinols in both academic research and industrial applications is set to expand even further.

References

- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 2. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]

- 3. Hajos-Parrish-Eder-Sauer-Wiechert反应(Hajos-Parrish-Eder-Sauer-Wiechert Reaction) | 化学空间 Chem-Station [cn.chem-station.com]

- 4. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Organocatalyst-mediated asymmetric one-pot/two domino/three-component coupling reactions for the synthesis of trans -hydrindanes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00193A [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines with Two Quaternary Stereocenters via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions - East China Normal University [pure.ecnu.edu.cn]

- 9. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 15. jadpro.com [jadpro.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer [frontiersin.org]

- 18. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]

- 19. aacrjournals.org [aacrjournals.org]

Theoretical Conformational Analysis of (R)-1-Methyl-3-pyrrolidinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and experimental approaches to understanding the conformational landscape of (R)-1-Methyl-3-pyrrolidinol, a crucial chiral building block in medicinal chemistry. The conformation of this molecule, particularly the pucker of the five-membered pyrrolidine ring and the orientation of its substituents, significantly influences its interaction with biological targets and, consequently, its pharmacological activity.

Introduction to Pyrrolidine Ring Conformation

The pyrrolidine ring, a saturated five-membered heterocycle, is not planar and adopts puckered conformations to relieve torsional strain. The conformational flexibility of the pyrrolidine ring is often described by the concept of pseudorotation, a continuous puckering motion of the ring atoms. However, the ring typically exists in a limited number of low-energy conformations, which can be approximated by two main envelope (E) or twist (T) forms. For substituted pyrrolidines, the substituents energetically favor specific puckered conformations.

In the case of 3-substituted pyrrolidines like this compound, the key conformational features are the "up" (Cγ-endo) and "down" (Cγ-exo) puckering of the C3 and C4 atoms relative to the plane defined by the other ring atoms. The substituents on the nitrogen and at the 3-position play a critical role in determining the energetic preference for these conformers. Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl group at C3 and the nitrogen atom can significantly influence the conformational equilibrium.

Theoretical Studies: Computational Methodology

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the conformational preferences of small molecules. A typical computational workflow for the conformational analysis of this compound is outlined below.

Caption: A typical computational workflow for conformational analysis.

Detailed Computational Protocol

A robust computational study of this compound conformation would involve the following steps:

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Conformational Search: A comprehensive conformational search is performed to identify all possible low-energy conformers. This is often carried out using a molecular mechanics force field (e.g., MMFF94) due to its computational efficiency.

-

Quantum Mechanical Calculations: The unique conformers identified from the initial search are then subjected to geometry optimization and frequency calculations using a higher level of theory, typically DFT. A common and reliable method is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p) or a larger one for higher accuracy. The frequency calculations are crucial to verify that the optimized structures are true energy minima (i.e., have no imaginary frequencies).

-

Energy Analysis: The relative energies of the optimized conformers, including zero-point vibrational energy (ZPVE) corrections, are calculated to determine their relative populations at a given temperature using the Boltzmann distribution.

-

Solvation Effects: To mimic experimental conditions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations.

-

Analysis of Intramolecular Interactions: The presence and strength of intramolecular hydrogen bonds can be investigated using techniques such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM).

Predicted Conformers of this compound

Based on the principles of pyrrolidine ring puckering, two primary families of conformers are expected for this compound, primarily differing in the orientation of the hydroxyl and methyl groups. These are often referred to as the Cγ-exo and Cγ-endo envelope conformations, where the Cγ (C3) atom is puckered out of the plane of the other ring atoms. The orientation of the N-methyl group (axial vs. equatorial) further diversifies the conformational landscape.

The key conformers can be broadly categorized as:

-

Axial-OH Conformers: The hydroxyl group at the C3 position is in a pseudo-axial orientation.

-

Equatorial-OH Conformers: The hydroxyl group at the C3 position is in a pseudo-equatorial orientation.

Within each of these categories, the N-methyl group can also adopt pseudo-axial or pseudo-equatorial positions, leading to at least four distinct low-energy conformers. The relative energies of these conformers are influenced by a delicate balance of steric hindrance, torsional strain, and the potential for intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom.

Illustrative Quantitative Data

| Conformer | Pyrrolidine Ring Pucker | OH Orientation | N-Methyl Orientation | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-N-C5) (°) |

| 1 | Cγ-endo | pseudo-axial | pseudo-equatorial | 0.00 | ~35 |

| 2 | Cγ-exo | pseudo-equatorial | pseudo-equatorial | 0.5 - 1.5 | ~-35 |

| 3 | Cγ-endo | pseudo-axial | pseudo-axial | 1.0 - 2.5 | ~30 |

| 4 | Cγ-exo | pseudo-equatorial | pseudo-axial | 1.5 - 3.0 | ~-30 |